1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a pyrrolidine ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a multi-step process. One common method is the three-component one-pot synthesis, which involves the 1,3-dipolar cycloaddition of azomethine ylides generated in situ from the condensation of isatins with sarcosine and a dipolarophile such as trans-1,2-dibenzoylethylene . This method provides high regioselectivity and stereoselectivity under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for 1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indoline or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas such as cancer treatment or antimicrobial therapy.
Mechanism of Action
The mechanism of action of 1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-cancer or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic indoline derivatives, such as spiro[indoline-3,3’-pyrrolidine] and spiro[indoline-3,3’-oxindole] derivatives .
Uniqueness
1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific combination of an isobutyryl group and a spirocyclic indoline-pyrrolidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-1'-(2-methylpropanoyl)spiro[indole-3,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(2)14(19)18-9-8-16(10-18)12-6-4-5-7-13(12)17(3)15(16)20/h4-7,11H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRYUGODXCYAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)C3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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